4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Description
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-5-10(15(18)19)6(2)14(12-5)4-8-7(3)20-13-9(8)11(16)17/h4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBACPZKYXDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific literature.
The molecular formula of the compound is with a molecular weight of approximately 280.24 g/mol. The structure includes a pyrazole moiety, known for its pharmacological potential, particularly in antimicrobial and anti-inflammatory applications .
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and isoxazole rings exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 3.125 to 50 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 3.125 |
| Compound B | E. coli | 50 |
| Compound C | B. subtilis | 6.25 |
2. Anti-inflammatory Properties
The pyrazole nucleus is associated with anti-inflammatory effects, often linked to inhibition of cyclooxygenase enzymes (COX). Molecular docking studies suggest that similar compounds can effectively bind to COX enzymes, leading to reduced inflammatory responses .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Experimental data indicate that it exhibits strong free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the pyrazole ring have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .
- Receptor Binding : The structural features allow for effective binding to various biological receptors, influencing pathways involved in inflammation and infection.
Case Studies
A notable study involved synthesizing a series of pyrazole derivatives and evaluating their biological activities. The results indicated that modifications at specific positions on the pyrazole ring significantly affected antimicrobial potency and anti-inflammatory efficacy .
Another investigation focused on the docking studies of related compounds, revealing potential interactions with COX enzymes that could lead to therapeutic applications in treating inflammatory diseases .
Applications De Recherche Scientifique
Pharmacological Potential
Research has demonstrated that compounds containing pyrazole and isoxazole moieties exhibit various pharmacological properties:
- Anti-inflammatory Activity : Studies indicate that derivatives of pyrazole can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Compounds similar to 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid have shown promise in inhibiting tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, suggesting its utility in developing new antibiotics .
Agricultural Applications
The unique properties of this compound extend to agricultural sciences:
- Pesticidal Activity : Research indicates that certain pyrazole derivatives can act as effective pesticides due to their ability to disrupt biochemical pathways in pests . This opens avenues for developing environmentally friendly pest control agents.
Material Science
The nonlinear optical (NLO) properties of compounds like this compound make them suitable for applications in material science:
- Optoelectronic Devices : The compound's ability to exhibit NLO effects can be harnessed in the development of advanced materials for photonic applications, such as sensors and lasers .
Case Studies
Analyse Des Réactions Chimiques
Carboxylic Acid Functionalization
The isoxazole-attached carboxylic acid (position 3) undergoes typical acid-derived reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., H₂SO₄, DCC/DMAP) to form esters .
-
Amidation : Forms amides with primary/secondary amines via activation with reagents like EDCl or HATU .
Example Reaction:
Key Data:
| Reaction Type | Conditions | Product | Ref. |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | |
| Amidation | EDCl, HOBt, DMF | Substituted amide |
Nitro Group Reduction
The 4-nitro group on the pyrazole ring is reducible to an amine, enabling further derivatization:
-
Catalytic Hydrogenation : H₂/Pd-C or Raney Ni in ethanol/THF yields the amine .
-
Chemical Reduction : NaBH₄/CuCl₂ or Fe/HCl may also be effective .
Example Reaction:
Key Data:
| Reducing Agent | Conditions | Product | Ref. |
|---|---|---|---|
| H₂/Raney Ni | Acetic acid, 70°C | 4-Amino-pyrazole derivative | |
| Fe/HCl | Reflux, aqueous | 4-Amino-pyrazole derivative |
Pyrazole Ring Modifications
The 3,5-dimethyl-4-nitro-pyrazole moiety participates in electrophilic and nucleophilic reactions:
-
Halogenation : Nitro groups direct electrophiles to meta positions. Bromination at C-5 is feasible using NBS .
-
Nucleophilic Displacement : The nitro group may be replaced by thiols or amines under high-temperature conditions .
Example Reaction:
Key Data:
| Reaction Type | Reagent | Product | Ref. |
|---|---|---|---|
| Bromination | NBS, DMF | 5-Bromo-pyrazole |
Isoxazole Ring Reactions
The 5-methylisoxazole ring undergoes lateral lithiation and cycloadditions:
-
Lithiation : n-Butyllithium at the methyl group enables carboxylation or alkylation .
-
Cycloaddition : Reacts with nitrile oxides to form fused bicyclic systems .
Example Reaction:
Key Data:
| Reaction Type | Conditions | Product | Ref. |
|---|---|---|---|
| Lithiation | BuLi, THF, -78°C | Carboxylic acid derivative |
Cross-Ring Interactions
The methylene bridge (-CH₂-) between pyrazole and isoxazole allows:
-
Mannich Reactions : Formulation of tertiary amines with aldehydes and amines .
-
Oxidative Coupling : Potential for dimerization under Cu(I)/O₂ conditions .
Key Data:
| Reaction Type | Conditions | Product | Ref. |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, NH₃ | Aminomethyl derivative |
Stability and Decomposition
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a class of pyrazole-isoxazole hybrids. Key structural analogues and their differentiating features are summarized below:
Key Research Findings
- Synthetic Routes : Pyrazole-isoxazole hybrids are typically synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation ) or cyclization strategies. The nitro group in the target compound likely requires controlled nitration conditions to avoid over-oxidation.
- Spectroscopic Characterization : Analogues such as 3a and 11d are validated using $^1$H NMR, MS, and elemental analysis , suggesting similar protocols apply to the target compound.
- Thermal Stability: Melting points of nitro-containing analogues (e.g., 11d at 189–191°C ) indicate higher thermal stability compared to non-nitro derivatives.
Challenges and Opportunities
- The nitro group may pose metabolic instability in vivo, necessitating prodrug strategies.
- Structural optimization (e.g., replacing nitro with bioisosteres like trifluoromethyl ) could improve drug-likeness.
Q & A
Q. Advanced
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing methods from pyrazole derivatives with MICs ≤8 µg/mL .
- Enzyme inhibition : Fluorometric assays targeting COX-2 or metalloproteinases, using positive controls like celecoxib .
- Molecular docking : Docking into enzyme active sites (e.g., COX-2 PDB: 3LN1) with software like AutoDock Vina to predict binding modes and affinity scores (∆G ≤ -8 kcal/mol suggests strong binding) .
Data interpretation : Cross-validate bioactivity with structural analogs (e.g., nitro group removal reduces activity) to establish SAR .
What strategies are effective in resolving contradictory data regarding the stability of this compound under varying storage conditions?
Q. Advanced
- For stability discrepancies :
- Controlled degradation studies : Accelerated stability testing at 40°C/75% RH over 4 weeks, monitored via HPLC (e.g., ≤5% degradation indicates acceptable stability) .
- pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 1–10) to identify optimal storage pH (e.g., pH 7.4 phosphate buffer showed <10% decomposition in 30 days) .
- Conflicting solubility reports : Use DSC (differential scanning calorimetry) to detect polymorphic forms, which may explain variations in aqueous solubility .
How can computational methods like molecular docking be integrated into the study of this compound's mechanism of action?
Q. Advanced
- Docking protocols :
- Protein preparation : Retrieve target structures (e.g., COX-2, PDB: 5KIR) and optimize hydrogen bonding networks.
- Ligand optimization : Minimize energy of the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.
- Binding affinity analysis : Run 50 docking simulations per ligand with Lamarckian genetic algorithms; prioritize poses with RMSD ≤2.0 Å .
- MD simulations : GROMACS-based 100-ns simulations to assess binding stability (e.g., stable H-bonds with Arg120 and Tyr355 in COX-2) .
What methodologies ensure reproducibility in synthesizing derivatives of this compound with modified pyrazole or isoxazole substituents?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
